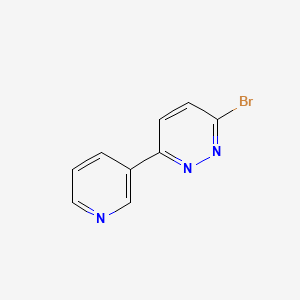

3-Bromo-6-(pyridin-3-yl)pyridazine

Description

Properties

IUPAC Name |

3-bromo-6-pyridin-3-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBBEDNMZSDEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671690 | |

| Record name | 3-Bromo-6-(pyridin-3-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159818-53-7 | |

| Record name | 3-Bromo-6-(pyridin-3-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

3-Bromo-6-(pyridin-3-yl)pyridazine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-6-(pyridin-3-yl)pyridazine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the compound's derivatives and the biological system in which it is used.

Comparison with Similar Compounds

Table 1: Comparative Data for 3-Bromo-6-(pyridin-3-yl)pyridazine and Structural Analogs

Key Observations:

Substituent Position : The pyridinyl group’s position (2 vs. 3) alters electronic and steric profiles. For instance, 3-Bromo-6-(pyridin-2-yl)pyridazine may exhibit different hydrogen-bonding capabilities compared to the pyridin-3-yl analog due to nitrogen positioning, impacting receptor binding in drug design .

Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 3-Bromo-6-(trifluoromethyl)pyridazine enhances metabolic stability and electrophilicity, making it suitable for agrochemical or medicinal chemistry applications .

Halogen Variants : Chlorine substitution (e.g., 3-Bromo-6-chloroimidazo[1,2-b]pyridazine) may reduce reactivity compared to bromine but improves cost-effectiveness in large-scale synthesis .

Physicochemical Properties

- Solubility : Pyridinyl-substituted derivatives generally exhibit moderate solubility in polar organic solvents, whereas alkyl-substituted analogs (e.g., isopropyl) may require salt formation (e.g., hydrobromide) for enhanced aqueous solubility .

- Reactivity : Bromine at position 3 is a prime site for cross-coupling reactions, while the pyridazine ring’s nitrogen atoms facilitate coordination in metal-catalyzed transformations .

Biological Activity

3-Bromo-6-(pyridin-3-yl)pyridazine is a heterocyclic compound with significant biological activity, particularly in the context of pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a bromine atom at the third position and a pyridin-3-yl group at the sixth position of the pyridazine ring. The presence of the bromine atom enhances its reactivity, allowing for various interactions with biological targets.

Research indicates that compounds with similar structures to this compound have been studied for their effects on various biological targets, including receptor tyrosine kinases and enzymes involved in cellular signaling pathways. The compound's unique structural characteristics influence its binding affinity and interaction with these biological molecules, making it a candidate for further pharmacological studies.

Antitrypanosomal Activity

One notable area of research involves the antitrypanosomal activity of related compounds. For instance, studies on 4-phenyl-6-(pyridin-3-yl)pyrimidines demonstrated that certain derivatives exhibited potent antitrypanosomal activity against Trypanosoma brucei, with IC50 values as low as 0.38 μM . Although not directly tested, the structural similarities suggest that this compound may also exhibit similar activity.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. Molecular docking studies can elucidate its mechanism of action by assessing how well it interacts with specific receptors or enzymes through biochemical assays.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-6-(pyridin-2-yl)pyridazine | Bromine at position 3, pyridin-2-yl at position 6 | Different electronic properties due to pyridinic substitution |

| 3-Bromo-6-(pyridin-4-yl)pyridazine | Bromine at position 3, pyridin-4-yl at position 6 | Varying steric effects impacting reactivity |

| 3-Bromo-6-(pyridin-2-yl)pyrimidine | Bromine at position 3, pyridinic substitution | Distinct ring structure offering different reactivity |

The distinct substitution pattern and presence of both bromine and pyridine functionalities impart unique chemical reactivity and biological activity compared to its analogs.

Study on Antiparasitic Activity

In a study examining various pyrimidine derivatives for their antiparasitic activity, it was found that some compounds showed significant selectivity towards Trypanosoma brucei while maintaining low toxicity towards human cells (L6 myoblasts). For example, one derivative demonstrated an IC50 value of 4.8 μM against T.b.r., indicating promising potential for drug development in treating diseases like African sleeping sickness .

Preparation Methods

Reaction Mechanism and Conditions

- Starting Materials: 3-bromotetrazine and various silyl-enol ethers.

- Catalyst: Boron trifluoride etherate (BF3·OEt2) or other commercially available Lewis acids.

- Conditions: Mild temperatures, typically room temperature to slightly elevated, under inert atmosphere.

- Outcome: Formation of 3-bromo-4-substituted pyridazines with exclusive regioselectivity, avoiding the formation of 3-bromo-5-substituted isomers.

Advantages

- High regioselectivity ensures the bromine is retained at the 3-position.

- Mild reaction conditions prevent degradation or unwanted side reactions.

- The method is scalable, demonstrated by gram-scale synthesis with improved yields (up to 93%).

- The brominated pyridazines obtained are excellent substrates for further functionalization via cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

Representative Reaction Scheme and Yields

| Entry | Silyl-Enol Ether Substrate | Product Yield (%) | Regioselectivity | Notes |

|---|---|---|---|---|

| 1 | 1-monosubstituted silyl-enol ether | Up to 93 | Exclusive | Scalable to 500 mg scale |

| 2 | Various aryl-substituted silyl-enol ethers | 70-90 | Exclusive | Good functional group tolerance |

This method was reported by Schnell et al. (University of Zurich) with detailed experimental validation and downstream functionalization studies.

Downstream Functionalization

The 3-bromo substituent in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions:

- Suzuki-Miyaura coupling: To introduce aryl groups at the 3-position.

- Sonogashira coupling: To append alkynyl substituents.

- Buchwald-Hartwig amination: To install amine functionalities.

These transformations demonstrate the synthetic utility of the brominated pyridazine scaffold for constructing diverse 3,4-disubstituted pyridazines with controlled substitution patterns.

Comparative Summary of Preparation Methods

| Feature | Bromination of 6-(pyridin-3-yl)pyridazine | iEDDA Reaction with 3-Bromotetrazine and Silyl-Enol Ethers |

|---|---|---|

| Regioselectivity | Moderate | Exclusive |

| Reaction Conditions | Moderate temperature, possible harshness | Mild, Lewis acid mediated |

| Yield | Moderate to good | High (up to 93%) |

| Scalability | Possible but may require optimization | Demonstrated gram-scale synthesis |

| Functional Group Tolerance | Limited | Broad |

| Downstream Functionalization | Possible but less straightforward | Highly versatile via cross-coupling |

Additional Notes and Research Findings

- The iEDDA method avoids the use of harsh reagents like POBr3 or strong thermal conditions, making it more environmentally benign and operationally simple.

- No azaphilic attack (undesired nucleophilic substitution on nitrogen atoms) was observed under the iEDDA conditions, which is a common side reaction in pyridazine chemistry.

- The brominated pyridazine intermediates are valuable for medicinal chemistry applications due to their potential biological activities and ease of modification.

- Alternative synthetic routes involving multi-step transformations from chlorinated pyridazine derivatives or nucleoside analogs exist but are less direct and efficient for this specific compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-6-(pyridin-3-yl)pyridazine, and what key reaction conditions influence yield?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, describes a Suzuki-Miyaura coupling using 3-bromopyridine and a pyridazine precursor under controlled conditions (Pd catalyst, pentane-Et₂O solvent, 58% yield). Key factors include:

- Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄) for efficient coupling.

- Solvent : Polar aprotic solvents (e.g., DMF, ethanol) to stabilize intermediates.

- Temperature : Moderate heating (60–100°C) to accelerate reactivity without decomposition.

- Purification : Flash chromatography or recrystallization to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H NMR : Distinct aromatic proton signals confirm substitution patterns. For instance, δ 8.42 ppm (td, J = 1.9, 8.0 Hz) in CDCl₃ corresponds to pyridinyl protons .

- ¹³C NMR : Assigns carbon environments, particularly the bromine-bearing carbon (~105–110 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 278.96 g/mol).

- TLC : Monitors reaction progress using silica gel and UV visualization .

Q. What purification methods are recommended for isolating this compound with high purity?

- Methodology :

- Chromatography : Flash silica gel chromatography (hexane/EtOAc gradients) removes unreacted starting materials.

- Recrystallization : Ethanol/water mixtures yield crystalline products.

- Challenges : Bromine’s electron-withdrawing effect can cause byproducts; rigorous washing (e.g., NaHCO₃ for acidic impurities) improves purity .

Advanced Research Questions

Q. How does the bromine substituent at the 3-position affect the pyridazine ring’s electronic properties and reactivity?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) calculates electron density maps, showing bromine’s σ-withdrawing and π-donating effects, which activate the C-3 position for nucleophilic substitution .

- Experimental Data : Hammett constants (σₚ ≈ 0.23) indicate moderate deactivation, favoring cross-coupling over electrophilic substitution. Comparative studies with chloro analogs show slower reaction kinetics due to bromine’s larger size .

Q. How does the pyridin-3-yl group’s position influence intermolecular interactions in biological targets?

- Methodology :

- Molecular Docking : Pyridin-3-yl’s nitrogen participates in hydrogen bonding with protein residues (e.g., kinase ATP-binding pockets). shows derivatives with pyridin-3-yl exhibit 10-fold higher binding affinity than pyridin-2-yl analogs.

- SAR Studies : Methyl or fluoro substitutions on the pyridine ring modulate lipophilicity (logP) and bioavailability .

Q. Can computational methods predict regioselectivity in nucleophilic substitution reactions?

- Methodology :

- DFT/MD Simulations : Transition state modeling identifies C-3 as the most electrophilic site (activation energy ΔG‡ ≈ 18 kcal/mol for SNAr).

- Kinetic Isotope Effects : Deuterium labeling at C-6 confirms slower substitution rates due to steric hindrance from the pyridinyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.